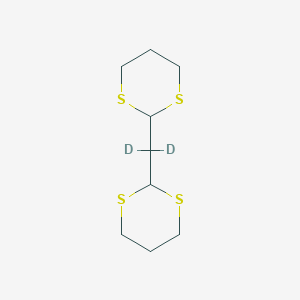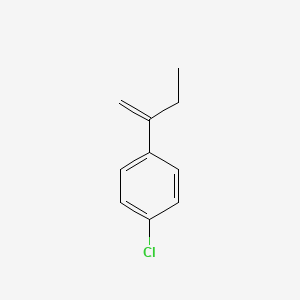
Benzene, 1-chloro-4-(1-methylenepropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-(1-methylenepropyl)-, also known as 1-chloro-4-(1-methylenepropyl)benzene, is an organic compound with the molecular formula C10H11Cl. It is a derivative of benzene, where a chlorine atom and a 1-methylenepropyl group are substituted at the para positions of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1-methylenepropyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4-(1-methylenepropyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, 1-chloro-4-(1-methylenepropyl)- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-4-(1-methylenepropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The methylene group can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives using reducing agents like hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Phenol derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkane derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-4-(1-methylenepropyl)- has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-(1-methylenepropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and the methylene group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-4-(1-methylethenyl)-: Similar structure but with a methylethenyl group instead of a methylenepropyl group.
Benzene, 1-chloro-4-(1-methylethyl)-: Contains a methylethyl group instead of a methylenepropyl group.
Benzene, 1-chloro-4-(1-methylpropyl)-: Features a methylpropyl group instead of a methylenepropyl group.
Uniqueness
Benzene, 1-chloro-4-(1-methylenepropyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of both a chlorine atom and a methylenepropyl group allows for diverse chemical transformations and applications in various fields .
Propiedades
Número CAS |
21758-20-3 |
|---|---|
Fórmula molecular |
C10H11Cl |
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
1-but-1-en-2-yl-4-chlorobenzene |
InChI |
InChI=1S/C10H11Cl/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
Clave InChI |
JOKOHULXBGRGNF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


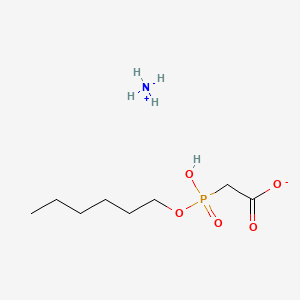
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)
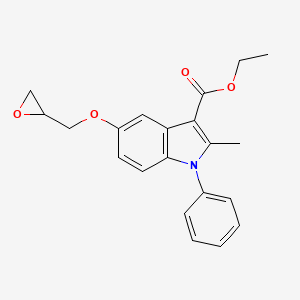
![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)
![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
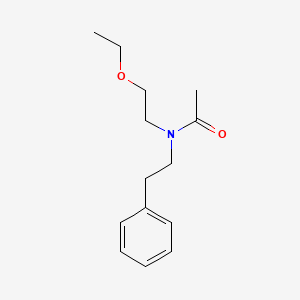
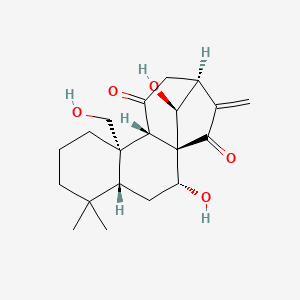
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
![Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate](/img/structure/B13806969.png)
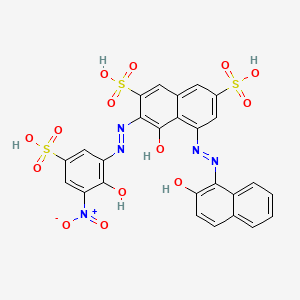
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
